Cas no 13074-00-5 (Azastene)

Azastene structure
Azastene structure
Product Name:Azastene
CAS No:13074-00-5
MF:C23H33NO2
MW:355.513626813889
CID:49015
PubChem ID:11725766
Update Time:2025-04-18

Azastene Chemical and Physical Properties

Names and Identifiers

    • Azastene
    • (17b)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol
    • AZASTENE,EP
    • 17β-Hydroxy-4,4,17α-trimethyl-Δ5-androstenoisoxazol
    • 4,4,17-trimethyl-androst-5-eno[2,3-d]isoxazol-17β-ol
    • 4,4,17-trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17β-ol
    • Win-17625
    • 1H-Cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1b-ol,2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1,6,6,10a,12a-pentamethyl-(7CI)
    • Androsta-2,5-dieno[2,3-d]isoxazol-17b-ol, 4,4,17-trimethyl- (8CI)
    • 17b-Hydroxy-4,4,17a-trimethylandrost-5-eno[2,3-d]isoxazole
    • Isoxazol
    • Win 17625
    • 4,4,17-Trimethylandrost-2-eno[2,3-d]isoxazol-5-en-17β-ol
    • 4,4,17α-Trimethylandrost-2-eno[2,3-d]isoxazol-5-en-17β-ol
    • 13074-00-5
    • Q15633983
    • (17beta)-4,4,17-Trimethylandrosta-2,5-diene(3,2-d)isoxazol-17-ol
    • Androsta-2,5-dieno(2,3-d)isoxazol-17-ol, 4,4,17-trimethyl-, (17beta)-
    • SCHEMBL2110561
    • 4,4,17-Trimethylandrosta-2,5-dieno(2,3-d)isoxazol-17beta-ol
    • UNII-1XA84ITL1H
    • 1XA84ITL1H
    • ANDROSTA-2,5-DIENO(2,3-D)ISOXAZOL-17-OL, 4,4,17-TRIMETHYL-, (17.BETA.)-
    • 17beta-Hydroxy-4,4,17alpha-trimethylandrost-5-en-(2,3d)-isoxazole
    • 4,4,17-TRIMETHYLANDROSTA-2,5-DIENO(2,3-D)ISOXAZOL-17B-OL
    • (17beta)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol
    • Azastenum [INN-Latin]
    • Azasteno [INN-Spanish]
    • 4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17beta-ol
    • DTXSID801180403
    • Azastenum
    • 4-hydroxy-N,N-diphenyl-(4R)-2-Pentynamide>98%byHPLC,>98%ee
    • (1S,2R,13R,14S,17S,18S)-2,9,9,17,18-pentamethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-ol
    • Azastene [INN]
    • Azasteno
    • CHEMBL2103987
    • 4,4,17-alpha-Trimethylandrost-5-eno(2,3-d)isoxazol-17-ol
    • Inchi: 1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14-13-24-26-19(14)20)8-10-22(4)17(15)9-11-23(22,5)25/h7,13,15-17,25H,6,8-12H2,1-5H3/t15-,16+,17+,21-,22+,23+/m1/s1
    • InChI Key: AXLOCHLTNQDFFS-BESJYZOMSA-N
    • SMILES: O[C@@]1(C)CC[C@H]2[C@@H]3CC=C4C(C)(C)C5=C(C=NO5)C[C@]4(C)[C@H]3CC[C@@]21C

Computed Properties

  • Exact Mass: 355.25100
  • Monoisotopic Mass: 355.251
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 0
  • Complexity: 657
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3A^2
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.14
  • Melting Point: 178.5°C
  • Boiling Point: 488.52°C (rough estimate)
  • Flash Point: 233.5°C
  • Refractive Index: 1.5614 (estimate)
  • PSA: 46.26000
  • LogP: 5.03820
Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.